3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine

Medicinal Chemistry Bioisostere ADME

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1245794-60-8) is a bicyclic amine building block composed of a conformationally restricted 3-azabicyclo[3.1.1]heptane core bearing a benzyl substituent at the bridgehead nitrogen and a primary amine at the 6‑position. The scaffold is recognized in medicinal chemistry as a saturated bioisostere of pyridine, offering improved physicochemical properties while maintaining similar geometry.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 1245794-60-8
Cat. No. B1373082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
CAS1245794-60-8
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C2N)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2
InChIKeyPZBJODSAGVQRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1245794-60-8): Sourcing and Structural Profile


3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (CAS 1245794-60-8) is a bicyclic amine building block composed of a conformationally restricted 3-azabicyclo[3.1.1]heptane core bearing a benzyl substituent at the bridgehead nitrogen and a primary amine at the 6‑position . The scaffold is recognized in medicinal chemistry as a saturated bioisostere of pyridine, offering improved physicochemical properties while maintaining similar geometry [1]. The compound is commercially available as a free base (MW 202.3 g·mol⁻¹, C₁₃H₁₈N₂) and is typically supplied as a liquid stored under refrigeration .

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine: Why In‑Class Analogs Cannot Be Interchanged


Simple substitution with a flexible piperidine or a standard bicyclic amine fails to recapitulate the unique spatial and physicochemical profile of 3‑benzyl‑3‑azabicyclo[3.1.1]heptan‑6‑amine. The rigid 3‑azabicyclo[3.1.1]heptane framework imposes a precise exit‑vector geometry (angle ϕ ≈124‑126°) that mimics the pyridine ring while delivering significantly enhanced aqueous solubility and metabolic stability [1]. In contrast, conformationally flexible analogs exhibit variable three‑dimensional arrangements that can lead to off‑target interactions and reduced in vivo performance. Moreover, the primary amine at the 6‑position provides a well‑defined handle for further derivatization (e.g., amide coupling, reductive amination) that is absent in many structurally related cores. These distinctions underscore why generic replacement with a piperidine, azetidine, or tropane analog is not scientifically valid for programs relying on the precise geometry and improved ADME properties conferred by the 3‑azabicyclo[3.1.1]heptane motif [2].

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine: Comparative Evidence for Sourcing Decisions


Physicochemical Advantage of the 3‑Azabicyclo[3.1.1]heptane Scaffold vs. Pyridine

Incorporation of the 3‑azabicyclo[3.1.1]heptane core in place of a pyridine ring dramatically improves key drug‑like properties. In a direct comparison using the antihistamine Rupatadine as a model system, replacement of the pyridine moiety with the 3‑azabicyclo[3.1.1]heptane scaffold (compound 52) increased aqueous solubility by >12‑fold (29 µM for Rupatadine vs. 365 µM for 52) and decreased experimental lipophilicity (logD >4.5 vs. 3.8) [1]. More importantly, metabolic stability in human liver microsomes was enhanced by an order of magnitude: intrinsic clearance (CL₍ᵢₙₜ₎) dropped from 517 µL·min⁻¹·mg⁻¹ to 47 µL·min⁻¹·mg⁻¹, corresponding to a half‑life increase from 3.2 min to 35.7 min [1]. These data establish the 3‑azabicyclo[3.1.1]heptane scaffold as a superior alternative to pyridine when improved solubility and metabolic robustness are required.

Medicinal Chemistry Bioisostere ADME Solubility Metabolic Stability

Conformational Rigidity and Exit‑Vector Fidelity vs. Flexible Piperidine Analogs

The 3‑azabicyclo[3.1.1]heptane system is intrinsically rigid, a feature that distinguishes it from conformationally flexible piperidine or azetidine analogs [1]. X‑ray crystallographic analysis of three representative 3‑azabicyclo[3.1.1]heptane hydrochlorides (3a·HCl, 11a·HCl, 15a·HCl) revealed a consistent inter‑substituent distance r of ~2.12 Å (vs. 2.41 Å for pyridine) and an exit‑vector angle ϕ of 124–126° (vs. 125° for pyridine) [2]. This geometric fidelity allows the scaffold to precisely mimic the spatial arrangement of a pyridine ring while eliminating conformational mobility. In contrast, a simple N‑benzylpiperidine derivative would sample multiple low‑energy conformations, introducing uncertainty in molecular recognition events and potentially reducing target selectivity [3].

Medicinal Chemistry Conformational Restriction Scaffold Geometry Piperidine Replacement

Analytical Quality: 97% Purity with Full Certification vs. Uncharacterized Commercial Alternatives

Sigma‑Aldrich supplies 3‑benzyl‑3‑azabicyclo[3.1.1]heptan‑6‑amine with a documented purity of 97% and provides a downloadable Certificate of Analysis (CoA) for each lot . The vendor also offers NMR, HPLC, and GC batch‑specific data upon request . This level of analytical rigor is not uniformly available from lower‑tier suppliers, many of which list purity without disclosing the analytical method or providing batch‑specific documentation. For procurement in regulated environments (e.g., GLP/GMP‑adjacent research), the availability of a CoA and full characterization reduces the risk of impurities interfering with downstream assays or synthetic transformations.

Quality Control Purity Certificate of Analysis Procurement

Structural Distinction from Tropane Alkaloids (Benztropine) and Other Bicyclic Amines

Several commercial databases incorrectly equate 3‑benzyl‑3‑azabicyclo[3.1.1]heptan‑6‑amine with benztropine (benzatropine), a tropane‑based dopamine transporter inhibitor . This misassignment is chemically erroneous: benztropine possesses an 8‑azabicyclo[3.2.1]octane (tropane) core, whereas the target compound contains a 3‑azabicyclo[3.1.1]heptane framework—a distinct ring system with a different nitrogen placement and a smaller ring size. The 3‑azabicyclo[3.1.1]heptane scaffold exhibits an exit‑vector angle (ϕ ≈124‑126°) that closely matches pyridine, whereas the tropane core presents a divergent spatial arrangement [1]. Therefore, this compound should not be selected as a benztropine mimic; it is instead a saturated pyridine bioisostere with a primary amine handle for further functionalization.

Chemical Structure Bicyclic Amine Tropane Misidentification

Synthetic Versatility: Primary Amine Handle vs. Non‑Functionalized Analogs

The presence of a primary amine at the 6‑position distinguishes 3‑benzyl‑3‑azabicyclo[3.1.1]heptan‑6‑amine from closely related scaffolds such as 3‑benzyl‑3‑azabicyclo[3.1.1]heptane (CAS 1352925‑67‑7), which lacks the amine functionality. The primary amine enables direct conjugation via amide bond formation, reductive amination, or Boc protection—transformations that are central to medicinal chemistry workflows . In the analogous 3‑azabicyclo[3.1.1]heptane series, N‑Boc protected amino acids and activated esters have been prepared and utilized to construct drug‑like molecules, including a saturated analog of Rupatadine [1]. The amine handle thus provides a well‑defined synthetic entry point that is absent in non‑functionalized or ketone‑containing analogs.

Building Block Functionalization Medicinal Chemistry Peptidomimetic

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine: Validated Application Scenarios for Procurement and Use


Medicinal Chemistry: Pyridine Bioisostere Replacement in Lead Optimization

Use 3‑benzyl‑3‑azabicyclo[3.1.1]heptan‑6‑amine as a saturated pyridine mimic when the parent lead compound suffers from poor aqueous solubility (<30 µM) or rapid hepatic clearance (CL₍ᵢₙₜ₎ >500 µL·min⁻¹·mg⁻¹). Direct head‑to‑head data show that substituting the 3‑azabicyclo[3.1.1]heptane core for pyridine increases solubility by >12‑fold and reduces intrinsic clearance by >10‑fold [1]. The primary amine at the 6‑position allows straightforward coupling to carboxylic acid‑containing fragments, enabling rapid generation of saturated analogs of existing pyridine‑containing hits.

Peptidomimetic and Constrained Analog Synthesis

The rigid 3‑azabicyclo[3.1.1]heptane framework, combined with a primary amine, makes this compound an ideal starting material for constructing conformationally constrained peptidomimetics. The fixed exit‑vector angle (ϕ ≈124‑126°) ensures reproducible geometry in the final product, a critical parameter for achieving target selectivity in protease or GPCR programs [2]. The amine can be elaborated to amides, ureas, or secondary amines, providing access to diverse chemical space without losing the rigidity that drives binding entropy advantages.

High‑Purity Building Block for Parallel Synthesis and Library Generation

With documented 97% purity and available Certificate of Analysis , 3‑benzyl‑3‑azabicyclo[3.1.1]heptan‑6‑amine is suitable for automated parallel synthesis platforms where consistent quality is paramount. The compound's storage at 2–8 °C and protection from light ensure stability over multiple synthesis cycles. Use this building block to generate focused libraries of pyridine‑replacement analogs for high‑throughput screening campaigns.

CNS‑Targeted Drug Discovery: Enhanced Metabolic Stability

For central nervous system (CNS) programs, metabolic stability is a key driver of brain exposure. The 3‑azabicyclo[3.1.1]heptane core has been shown to increase half‑life in human liver microsomes from 3.2 min (pyridine analog) to 35.7 min [1]. Incorporating 3‑benzyl‑3‑azabicyclo[3.1.1]heptan‑6‑amine into a CNS‑penetrant scaffold may therefore improve oral bioavailability and reduce the need for frequent dosing. The benzyl substituent provides additional lipophilic bulk, potentially enhancing passive diffusion across the blood‑brain barrier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.